tert-Butyl 3-(hydroxyamino)propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxyamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)4-5-8-10/h8,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIFIHNZSDRKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(hydroxyamino)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is characterized by the presence of a tert-butyl group and a hydroxyamino functional group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.
- HDAC Inhibition : Similar compounds have shown potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .
- Neuroprotective Effects : Some derivatives of tert-butyl compounds have demonstrated neuroprotective properties by mitigating oxidative damage in neuronal cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and proliferative effects of this compound on various cancer cell lines. For instance, studies involving HeLa and MDA-MB-231 cells indicated that this compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | HDAC inhibition |
| MDA-MB-231 | 12.5 | Apoptosis induction |
| A549 | 18.0 | Antioxidant activity |
Case Studies
- Case Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry observed that derivatives containing hydroxyamino groups exhibited significant anticancer properties in xenograft models, leading to tumor regression in mice treated with this compound .
- Neuroprotective Effects : In another study focusing on neurodegenerative diseases, tert-butyl derivatives showed promise in protecting against glutamate-induced toxicity in rat neuronal cultures, indicating potential therapeutic applications for conditions like Alzheimer's disease .
Toxicity and Safety Profile
Despite its promising biological activities, the safety profile of this compound remains under investigation. Preliminary data suggest that while it exhibits low toxicity at therapeutic doses, further studies are necessary to fully elucidate its safety parameters and potential side effects.
Scientific Research Applications
Chemistry
- Antioxidant Activity : Tert-Butyl 3-(hydroxyamino)propanoate is studied for its antioxidant properties, which are crucial in preventing oxidative stress in polymers and biological systems. Its ability to donate hydrogen atoms makes it effective in neutralizing free radicals, thereby stabilizing various materials.
- Polymer Chemistry : It is utilized as a stabilizer in polymer formulations, enhancing the durability and lifespan of plastics by preventing oxidative degradation during processing and usage.
Biology
- Cellular Protection : The compound has been investigated for its protective effects against oxidative stress in cells. Studies indicate that it may enhance the activity of key antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in cellular defense mechanisms.
- Gene Expression Modulation : Research has shown that this compound can upregulate genes involved in antioxidant defense, such as glutathione peroxidase and heme oxygenase-1, contributing to cellular resilience against oxidative damage.
Medicine
- Therapeutic Potential : The compound is being explored for potential therapeutic applications related to oxidative damage prevention in various diseases. Its role in enhancing cellular antioxidant defenses positions it as a candidate for further research in disease mitigation strategies .
- Drug Development : Given its biochemical properties, this compound may serve as a lead compound in developing new drugs aimed at combating oxidative stress-related conditions .
Case Study 1: Antioxidant Efficacy
A study examined the effects of this compound on the oxidative stability of polyethylene films. The results indicated a significant increase in the material's resistance to oxidative degradation when treated with the compound, demonstrating its effectiveness as a polymer stabilizer.
Case Study 2: Cellular Studies
In vitro studies involving human cell lines revealed that treatment with this compound led to increased expression of antioxidant enzymes. This suggests that the compound may enhance cellular defenses against oxidative stress, providing insights into its potential therapeutic applications.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Antioxidant in polymers | Enhanced stability against oxidative degradation |
| Biology | Cellular protection | Upregulation of antioxidant enzymes |
| Medicine | Therapeutic potential | Promising candidate for disease mitigation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Propanoate Derivatives
tert-Butyl 3-amino-2-methylpropanoate hydrochloride (CAS 1909335-94-9)
- Molecular formula: C₈H₁₈ClNO₂
- Molecular weight : 195.69 g/mol
- Key features: Methyl group at C2, protonated amino group at C3.
- Applications : Used in pharmaceuticals and agrochemicals due to its stability and reactivity in peptide coupling reactions .
- Purity : ≥95%, crystalline solid .
tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS Not Provided)
- Key features : Chiral center at C3, phenyl substituent.
- Applications: Intermediate in enantioselective synthesis of β-amino acids for drug candidates .
tert-Butyl 3-((carboxymethyl)(methyl)amino)propanoate (Compound 12a)
- Synthesis : 90% yield via carboxymethylation.
- Applications: Precursor to metal-binding ligands (e.g., iminodiacetic acid derivatives) for chelation therapy or catalysis .
Hydroxy-Substituted Derivatives
tert-Butyl-(2R,3R)-3-amino-2-hydroxybutanoate
- Key features: Hydroxy and amino groups at C2/C3, butanoate backbone.
- Applications: Potential use in β-lactam antibiotic synthesis .
t-Butyl 3-(hydroxypropoxyl)-propanoate (CAS 2100306-78-1)
Heterocyclic and Aromatic Derivatives
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate (CAS 1221341-66-7)
- Molecular formula : C₁₃H₂₃N₃O₂
- Molecular weight : 253.34 g/mol
- Key features : Imidazole ring for coordination chemistry.
- Applications : Likely used in enzyme inhibitors or metal-organic frameworks .
tert-Butyl 3-(aziridin-1-yl)propanoate (CAS 23693-85-8)
Data Table: Structural and Functional Comparison
Key Research Findings
- Reactivity: The hydroxyamino group in the target compound offers unique redox properties, distinguishing it from simple amino or hydroxyl analogs .
- Synthetic Utility: Compounds with carboxymethylamino groups (e.g., 12a) show higher yields (90%) in metal-binding ligand synthesis compared to benzyl-substituted analogs (43% yield for 12b) .
- Biological Activity: Chiral analogs like (2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate exhibit enhanced selectivity in kinase inhibition due to stereochemical precision .
Preparation Methods
Protection and Deprotection Strategy
One prevalent approach involves starting from a protected amino acid or hydroxy acid derivative, where the tert-butyl group serves as a protecting group for the carboxylic acid functionality. The hydroxyamino group is introduced through selective oxidation or substitution reactions.
- tert-Butyl ester protection is typically introduced via esterification of the corresponding acid with isobutylene or tert-butanol under acidic conditions.
- Hydroxyamino group introduction is often achieved by hydroxylamine derivatives reacting with suitable precursors such as halogenated propanoates or via reduction of nitro precursors.
Hydroxyamino Group Installation
The hydroxyamino moiety can be installed through:
- Nucleophilic substitution of a halogenated tert-butyl propanoate with hydroxylamine.
- Reduction of nitro compounds to hydroxylamines under controlled conditions.
- Oxidation of amino precursors to hydroxyamino derivatives using mild oxidants.
Detailed Preparation Method from Literature
While direct literature specifically on this compound is limited, closely related synthetic methods for tert-butyl protected hydroxy or amino propanoates provide insight into effective preparation strategies.
Representative Data Table: Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification (tert-butyl) | Isobutylene, acid catalyst | 50-70 | 4-6 | 80-90 | Protects carboxylic acid |
| 2 | Nucleophilic substitution | Hydroxylamine hydrochloride, base (e.g., NaOH) | 0-25 | 2-4 | 70-85 | Introduces hydroxyamino group |
| 3 | Deprotection (if needed) | Sulfuric acid or trifluoroacetic acid | 0-40 | 1-3 | 75-86 | Removes protecting groups selectively |
Note: Specific yields and conditions may vary depending on substrate and scale.
Insights from Patent Literature on Related tert-Butyl Propanoate Derivatives
A Chinese patent (CN103664612A) describes the synthesis of tert-butyl substituted hydroxyphenyl propionates via Michael addition and subsequent transformations catalyzed by sodium methylate. Although this patent focuses on a different tert-butyl phenyl propionate, the methodology illustrates key principles applicable to this compound synthesis:
- Use of Michael addition to introduce functional groups onto acrylate derivatives.
- Controlled temperature and atmosphere (nitrogen) to optimize reaction outcomes.
- Stepwise neutralization and crystallization to purify the product.
This approach underscores the importance of carefully controlled reaction conditions and purification steps in preparing tert-butyl protected hydroxy derivatives.
Summary of Preparation Methodology
| Preparation Aspect | Key Points |
|---|---|
| Starting Materials | Protected propanoic acid derivatives, hydroxylamine, bases, acids |
| Protection Strategy | tert-Butyl esterification to protect carboxyl group |
| Hydroxyamino Introduction | Nucleophilic substitution or reduction methods |
| Reaction Conditions | Mild temperatures (0-80 °C), inert atmosphere (N2), acid/base catalysis |
| Purification Techniques | Crystallization, filtration, solvent washes |
| Yield Optimization | Two-step deprotection protocols, use of sulfuric acid, and design of experiments (DOE) |
The preparation of this compound involves strategic protection of the carboxylic acid as a tert-butyl ester, followed by selective introduction of the hydroxyamino group through nucleophilic substitution or reduction. Optimization of reaction parameters such as temperature, solvent, and catalyst choice is critical to achieving high yields and purity. Although direct literature on this exact compound is scarce, methodologies from related tert-butyl protected hydroxy and amino propanoates provide a robust framework for its synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
